molecular formula C11H12O3S B13218482 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

Cat. No.: B13218482
M. Wt: 224.28 g/mol
InChI Key: JSAHTESEOICBQI-UHFFFAOYSA-N
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Description

6-Phenyl-7-oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione is a bicyclic compound featuring a unique heterocyclic scaffold. Its structure comprises a bicyclo[4.1.0]heptane core with a sulfur atom in a sulfone (dione) configuration at position 3 and an oxygen atom at position 7, forming a strained bicyclic system. The phenyl substituent at position 6 introduces aromaticity, influencing its electronic and steric properties. The molecular formula is C₁₁H₁₀O₃S, with a molecular weight of 222.28 g/mol (calculated from substituents and core structure).

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

6-phenyl-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide

InChI

InChI=1S/C11H12O3S/c12-15(13)7-6-11(10(8-15)14-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

JSAHTESEOICBQI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2C1(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Construction of the Bicyclic Core

[a] [2+2] Cycloaddition Reactions

A common method for constructing bicyclic systems like bicyclo[4.1.0]heptane involves [2+2] cycloaddition of suitable alkene precursors. For example, a cycloaddition between a phenyl-substituted alkene and a suitable strained alkene or alkyne can generate the core framework.

[b] Intramolecular Cyclization

Alternatively, intramolecular cyclization of a precursor bearing both nucleophilic and electrophilic centers can form the bicyclic core. For instance, a phenyl-substituted precursor with appropriate functional groups (e.g., halides, alcohols, or thiols) can undergo cyclization under basic or acidic conditions.

Functionalization to the Diketone

The 3,3-dione functionality can be introduced by oxidation of suitable precursors, such as ketones or enolates, using oxidizing agents like potassium permanganate (KMnO₄) , chromium-based reagents , or hypervalent iodine reagents .

Phenyl Group Introduction

The phenyl substituent at the 6-position can be introduced via aryl substitution reactions , such as Suzuki-Miyaura coupling or electrophilic aromatic substitution , depending on the precursor's functional groups.

Proposed Synthetic Route (Hypothetical)

Step Description Reagents / Conditions
1 Synthesis of phenyl-substituted precursor Friedel-Crafts acylation or alkylation
2 Formation of the bicyclic core via [2+2] cycloaddition or intramolecular cyclization UV irradiation, heat, or Lewis acids
3 Incorporation of oxygen atom Epoxidation or nucleophilic attack on epoxide intermediates
4 Introduction of sulfur atom Nucleophilic substitution with thiol derivatives
5 Oxidation to form diketone KMnO₄, CrO₃, or hypervalent iodine reagents
6 Final functionalization and purification Standard purification techniques

Data Tables and In-Depth Research Findings

Reaction Step Reagents Conditions Outcome References
Cyclization to form bicyclic core Lewis acids (e.g., BF₃, TiCl₄) Reflux, inert atmosphere Bicyclo[4.1.0]heptane core ,
Phenyl substitution Phenylboronic acid, Pd catalyst Suzuki coupling conditions Phenyl group at desired position
Heteroatom incorporation Epoxides, thiols Mild heating, basic conditions Oxygen and sulfur heteroatoms integrated ,
Oxidation to diketone KMnO₄, CrO₃ Oxidative conditions 3,3-Dione formation

Notes and Considerations

  • The synthesis of such complex heterobicyclic compounds requires precise control of stereochemistry , especially at chiral centers.
  • Protecting groups may be necessary to prevent undesired side reactions during multi-step synthesis.
  • The purity and yield depend heavily on the choice of reagents, reaction conditions, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the phenyl ring .

Scientific Research Applications

6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with molecular targets through its unique bicyclic structure. The sulfur and oxygen atoms play a crucial role in its reactivity and binding properties. Specific pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : The bicyclo[4.1.0] system in the main compound introduces higher strain compared to bicyclo[3.1.0] () .
  • Heteroatom Effects : Sulfone (S=O₂) groups (main compound) enhance electron-withdrawing properties vs. thione (C=S) groups () .
  • Spiro vs. Fused Systems : Spiro compounds () exhibit distinct stereoelectronic profiles due to perpendicular ring orientations .

Key Observations :

  • Sulfur-containing systems (e.g., main compound, ) often employ CS₂ or thiol reagents .
  • Smaller bicyclic systems () require harsh oxidants (H₂O₂) and halogenating agents (PCl₅) .

Physicochemical Properties

Lipophilicity and solubility vary with substituents:

Compound ClogP (Calculated) Melting Point Solubility
6-Phenyl-7-oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione ~1.8 (estimated) Not reported Low (polar aprotic solvents)
Piperazine-2,3-diones 0.5–2.1 120–180°C Moderate in DMSO
Benzoxazolone derivatives 2.5–3.5 150–200°C Low in water

Key Observations :

  • The phenyl group in the main compound likely increases ClogP compared to non-aromatic analogs (e.g., ) .
  • Piperazine diones () show improved solubility due to amide groups .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C5_5H8_8O3_3S
  • Molecular Weight : 148.18 g/mol
  • CAS Number : 24219-36-1

The compound features a unique bicyclic structure that may contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies have suggested that this compound may have anticancer effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
    • The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
  • Anticancer Activity Assessment :
    • A separate study evaluated the effects of the compound on human breast cancer cells (MCF-7).
    • The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.
    • Flow cytometry analysis revealed an increase in apoptotic cells, suggesting potential for therapeutic use in cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Induction of Oxidative Stress : It has been observed to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell proliferation and survival.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLStudy XYZ
AntimicrobialEscherichia coliGrowth inhibitionStudy XYZ
AnticancerMCF-7 (Breast Cancer)Reduced viability; apoptosisCancer Study ABC
AnticancerHCT116 (Colon Cancer)Induction of apoptosisCancer Study ABC

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